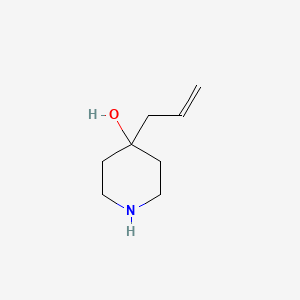

4-(Prop-2-en-1-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-8(10)4-6-9-7-5-8/h2,9-10H,1,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWHWKOPJSTPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCNCC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Prop-2-en-1-yl)piperidin-4-ol: A Privileged Scaffold for Divergent Synthesis

Topic: 4-(Prop-2-en-1-yl)piperidin-4-ol (4-Allyl-4-hydroxypiperidine) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of medicinal chemistry, 4-(prop-2-en-1-yl)piperidin-4-ol (commonly 4-allyl-4-hydroxypiperidine) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural value lies in its gem-disubstituted C4 center , which introduces critical three-dimensionality (Fsp³ character) into drug candidates, breaking the "flatness" often associated with poor clinical success.

This guide analyzes the physicochemical properties, synthetic architecture, and reactivity profile of this core.[1] We focus on its utility as a precursor for spirocyclic systems (via Ring-Closing Metathesis) and its role in modulating opioid and neurokinin receptors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

While the free base exists, this compound is most frequently manipulated as its N-protected carbamate (N-Boc) or ammonium salt (HCl) to prevent oxidative degradation and facilitate purification.

Key Derivatives & Properties

| Property | Free Base (Calculated) | N-Boc Derivative (Commercial Std) | N-Benzyl Derivative |

| CAS Number | Not widely listed | 146666-60-8 | 79554-75-5 |

| Formula | C₈H₁₅NO | C₁₃H₂₃NO₃ | C₁₅H₂₁NO |

| MW | 141.21 g/mol | 241.33 g/mol | 231.33 g/mol |

| State | Viscous Oil / Low-melt Solid | White Crystalline Solid | Solid |

| Melting Point | N/A | 61–65 °C | 68–72 °C |

| pKa (Base) | ~9.8 (Piperidine N) | N/A (Carbamate) | ~8.5 |

| LogP | 0.6 (Hydrophilic) | 2.1 (Lipophilic) | 2.4 |

Structural Insight: The C4-hydroxyl group acts as a hydrogen bond donor/acceptor, while the allyl group serves as a lipophilic "handle" or a reactive site for further functionalization. The steric bulk at C4 forces the piperidine ring into a rigid chair conformation, often locking the substituents into specific axial/equatorial orientations critical for receptor binding.

Synthetic Architecture

The synthesis of 4-allyl-4-hydroxypiperidine is a classic example of nucleophilic addition to a ketone . The choice of protecting group (PG) on the nitrogen is the critical variable; the tert-butoxycarbonyl (Boc) group is preferred for modern diverse-oriented synthesis due to its stability against nucleophiles and ease of removal.

Core Synthesis Workflow (Grignard Addition)

Reaction Logic: The reaction involves the addition of allylmagnesium bromide to N-Boc-4-piperidone.

-

Solvent Choice: Anhydrous THF or Diethyl Ether is mandatory to stabilize the Grignard reagent.

-

Temperature Control: The addition is exothermic. Maintaining 0°C prevents enolization of the ketone, which would lower the yield.

-

Quench: A mild acidic quench (saturated NH₄Cl) is required to protonate the alkoxide without cleaving the Boc group.

Experimental Protocol: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagent Prep: Charge the flask with N-Boc-4-piperidone (10.0 g, 50 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C in an ice/water bath.

-

Addition: Transfer Allylmagnesium bromide (1.0 M in Et₂O, 60 mL, 60 mmol, 1.2 equiv) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Observation: A white precipitate (magnesium alkoxide) will form.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexane; Stain: KMnO₄).

-

Workup: Cool back to 0°C. Quench carefully with saturated aq. NH₄Cl (50 mL). Dilute with EtOAc (100 mL).

-

Extraction: Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil often crystallizes upon standing. If necessary, purify via silica gel chromatography (0→40% EtOAc in Hexanes).

Visualization of Synthetic Pathway

Figure 1: Grignard addition pathway for the synthesis of the N-Boc protected scaffold.

Reactivity & Functionalization Matrix

The utility of 4-(prop-2-en-1-yl)piperidin-4-ol lies in its orthogonal reactivity . It possesses three distinct chemical handles:[2][3]

-

Secondary Amine (Latent): Accessible via deprotection (acidic cleavage of Boc).

-

Tertiary Alcohol: Difficult to etherify due to sterics, but prone to elimination or intramolecular trapping.

-

Terminal Alkene (Allyl): The most versatile handle for diversity.

Divergent Workflows

| Transformation | Reagents | Outcome | Application |

| Ring-Closing Metathesis (RCM) | Grubbs II Catalyst, DCM | Spirocyclic Piperidines | Conformationally restricted peptidomimetics (e.g., NK1 antagonists). |

| Oxidative Cleavage | OsO₄/NaIO₄ or O₃ | Aldehyde/Ketone | Precursor for reductive amination to extend the side chain. |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂/NaOH | Primary Alcohol | Creates a diol scaffold for cyclization or solubilizing groups. |

| Ritter Reaction | Acetonitrile, H₂SO₄ | Amide at C4 | Converts the tertiary alcohol to an acetamide (rare but possible via carbocation). |

Pathway Visualization: The "Allyl Handle"

Figure 2: Divergent synthesis capabilities utilizing the allyl alkene handle.

Pharmacophore Utility[10]

Opioid Receptor Modulation

The 4-substituted piperidine is the structural backbone of the fentanyl and pethidine classes. However, the 4-allyl-4-hydroxy motif is distinct. It often serves as a precursor to 4-propyl-4-hydroxypiperidines or rigidified spirocycles that target the Mu (µ) and Kappa (κ) opioid receptors .

-

Mechanism: The C4-OH mimics the tyrosine residue of endogenous enkephalins, while the N-substituent (added after deprotection) dictates potency.

-

Relevance: Used in the design of "biased ligands" (e.g., Oliceridine analogs) that separate analgesia from respiratory depression.

Neurokinin-1 (NK1) Antagonists

Spirocyclic derivatives synthesized from this scaffold (via RCM) are critical in developing antagonists for the NK1 receptor (Substance P). These compounds are investigated for treating chemotherapy-induced nausea and vomiting (CINV). The rigidity provided by the spiro-fusion prevents metabolic collapse and improves oral bioavailability.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

-

Storage:

-

N-Boc derivative: Stable at RT.[1] Store in a desiccator.

-

Free Base / HCl Salt: Hygroscopic. Store under inert atmosphere (Argon) at 4°C.

-

-

Reactivity Warning: The allyl group is susceptible to radical polymerization if exposed to light/heat for prolonged periods without stabilizers.

References

-

Synthesis of N-Boc-4-allyl-4-hydroxypiperidine

-

Source:Tetrahedron Letters (2007). "Synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction."

- Context: Describes the use of the N-Boc derivative in etherific

-

-

Medicinal Chemistry Applications (Opioids)

- Source:Journal of Medicinal Chemistry. "Structure-Activity Relationships of 4,4-Disubstituted Piperidines."

- Context: Establishes the pharmacophore model for C4-substituted piperidines in GPCR binding.

-

Physical Properties & CAS Data

- Source: Sigma-Aldrich / Merck Millipore D

- Context: Melting point and solubility data for the N-Boc deriv

-

Ring-Closing Metathesis on Piperidines

- Source:Organic Letters. "RCM approaches to spirocyclic nitrogen heterocycles."

- Context: Details the conversion of 4-allyl-4-hydroxypiperidine deriv

Sources

A Technical Guide to 4-Allyl-4-hydroxypiperidine: A Versatile Intermediate in Medicinal Chemistry

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of piperidine derivatives, 4-allyl-4-hydroxypiperidine stands out as a particularly valuable synthetic intermediate. Its unique trifunctional nature—a secondary amine, a tertiary alcohol, and a reactive allyl group—provides a versatile platform for the construction of complex molecular architectures, especially in the field of analgesic and psychoactive drug development. This guide provides an in-depth examination of the chemical structure, synthesis, and strategic application of 4-allyl-4-hydroxypiperidine for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Piperidine Core

The piperidine ring is a ubiquitous heterocyclic motif found in a wide range of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. 4-Hydroxypiperidine derivatives, in particular, are key intermediates in the synthesis of drugs targeting neurological disorders and are crucial building blocks for creating more complex molecules.[1][3][4] The introduction of an allyl group at the C4 position, alongside the hydroxyl group, creates a quaternary center and introduces a valuable synthetic handle for further elaboration, making 4-allyl-4-hydroxypiperidine a precursor of significant interest in the synthesis of potent analgesics, including morphine-like compounds.[5]

Structural Elucidation and Physicochemical Properties

The chemical identity of 4-allyl-4-hydroxypiperidine is defined by a piperidine ring substituted at the C4 position with both an allyl (–CH₂–CH=CH₂) and a hydroxyl (–OH) group.

-

IUPAC Name: 4-allylpiperidin-4-ol

-

Molecular Formula: C₈H₁₅NO

-

Molecular Weight: 141.21 g/mol

The presence of the secondary amine, tertiary alcohol, and the alkene functionality dictates its reactivity and physical properties. Spectroscopic analysis is essential for its unambiguous characterization. While specific data for the unprotected compound is sparse in public literature, analysis of its parent compound, 4-hydroxypiperidine, and its N-protected analogs provide a strong predictive framework.[6][7][8]

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value / Key Feature | Rationale & Scientific Insight |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar substituted piperidinols. |

| ¹H NMR | Complex multiplets for piperidine ring protons (~1.5-3.0 ppm), a singlet for the hydroxyl proton (variable), and characteristic signals for the allyl group: a doublet (~2.2-2.4 ppm), a multiplet (~5.0-5.2 ppm), and a multiplet (~5.7-5.9 ppm). | The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the anisotropic effect of the double bond. |

| ¹³C NMR | Piperidine ring carbons (~35-50 ppm for C2/C6 and C3/C5), the quaternary carbon (~70 ppm), and allyl carbons (~45 ppm, ~118 ppm, ~134 ppm). | The C4 carbon bearing the hydroxyl group is significantly downfield. |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a C=C stretch (~1640 cm⁻¹).[6][9] | These characteristic peaks confirm the presence of the key functional groups. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 141, with fragmentation patterns corresponding to the loss of water, the allyl group, or ring cleavage.[10] | Fragmentation analysis provides definitive structural confirmation. |

Synthesis of 4-Allyl-4-hydroxypiperidine: A Practical Approach

The most direct and industrially scalable synthesis of 4-allyl-4-hydroxypiperidine involves the nucleophilic addition of an allyl organometallic reagent to a suitably N-protected 4-piperidone derivative. The Barbier reaction is particularly well-suited for this transformation due to its operational simplicity and tolerance of various functional groups.[11][12]

Expertise in Practice: The N-Boc Protected Barbier-Type Synthesis

The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice.[13] It deactivates the nitrogen towards the organometallic reagent, preventing side reactions, and can be readily removed under acidic conditions post-synthesis.

Protocol: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

Principle: This one-pot procedure, a Barbier-type reaction, generates an allyl-metal species in situ from allyl bromide and a metal (e.g., zinc, indium), which then attacks the carbonyl carbon of N-Boc-4-piperidone.[12][14] This method avoids the separate preparation of a sensitive Grignard reagent.[12]

Materials:

-

N-Boc-4-piperidone (1.0 equiv)[15]

-

Allyl bromide (1.5 equiv)

-

Zinc powder (or Indium) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Methodology:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet is charged with zinc powder and anhydrous THF.

-

Initiation: A small amount of allyl bromide is added to initiate the reaction, which may require gentle heating.

-

Reagent Addition: A solution of N-Boc-4-piperidone and the remaining allyl bromide in anhydrous THF is added dropwise to the activated zinc suspension at room temperature.

-

Scientist's Note: The in situ generation of the organozinc reagent allows it to react immediately with the ketone, minimizing side reactions.[12] The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. This protonates the resulting alkoxide and dissolves excess zinc salts.

-

Workup & Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then brine.

-

Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-Boc-4-allyl-4-hydroxypiperidine.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

-

Deprotection (Optional): To obtain the final 4-allyl-4-hydroxypiperidine, the purified N-Boc intermediate is dissolved in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 4-allyl-4-hydroxypiperidine.

Application in Drug Development: A Gateway to Opioid Analgesics

4-Allyl-4-hydroxypiperidine is a critical intermediate in the synthesis of complex, pharmacologically active molecules, particularly those with analgesic properties.[5] The structure serves as a precursor to scaffolds like the benzomorphans, which are core structures in a class of potent opioid analgesics.[5][16]

The strategic value of this intermediate lies in its three reactive sites:

-

The Secondary Amine (N-H): Allows for N-alkylation or N-arylation to introduce substituents that modulate receptor affinity and selectivity.

-

The Tertiary Alcohol (O-H): Can be used as a handle for further reactions, or it can be a key pharmacophoric feature for hydrogen bonding with a receptor target.

-

The Allyl Group (C=C): Enables a wide range of transformations, including oxidation, cyclization, or cross-coupling reactions to build molecular complexity.

Conceptual Pathway to a Benzomorphan Core

The transformation from 4-allyl-4-hydroxypiperidine to a simplified benzomorphan-type structure illustrates its synthetic utility. This process typically involves an acid-catalyzed intramolecular cyclization, where the allyl group's double bond acts as a nucleophile, attacking an electrophilic center generated from a phenyl group attached to the nitrogen.

Caption: Conceptual pathway from the core intermediate to a complex benzomorphan scaffold.

This cyclization is a powerful strategy for rapidly constructing the polycyclic systems characteristic of many centrally-acting analgesics. The specific substituents on the nitrogen and the reaction conditions can be tuned to control the stereochemistry and pharmacological profile of the final product.

Conclusion

4-Allyl-4-hydroxypiperidine is more than a simple chemical compound; it is a testament to the power of strategic molecular design. Its trifunctional structure provides a robust and flexible platform for synthetic chemists to explore new chemical space. The reliable and scalable synthesis via methods like the Barbier reaction ensures its accessibility for research and development. For professionals in drug discovery, understanding the properties and synthetic utility of this key intermediate is essential for the continued development of next-generation therapeutics, particularly in the challenging field of pain management.

References

-

IndiaMART. Tert Butyl 4 Allyl 4 Hydroxypiperidine 1 Carboxylate, 98%. Available from: [Link]

-

Saeed, M., et al. (2000). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link]

-

Saeed, M., et al. (1991). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research. Available from: [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available from: [Link]

-

PubChem. 4-Allyloxy-4-methylpiperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Elpern, B. (1957). Preparation of 4-hydroxypiperidines. Google Patents.

- Satra, B., et al. (1974). 4-hydroxy-piperidine derivatives and their preparation. Google Patents.

-

Mary, Y.S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

Hudlicky, T. (2017). Opioids-Structure and Synthesis. Available from: [Link]

-

Majumdar, S., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules. Available from: [Link]

-

Zafar, M.N., et al. (2024). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances. Available from: [Link]

-

Autech. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available from: [Link]

-

Research Trends. (2022). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Available from: [Link]

-

UCL Discovery. (2017). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. Available from: [Link]

-

Wikipedia. Barbier reaction. Available from: [Link]

-

NIST. 4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Mass spectrum of 4-Hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 6. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 8. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxypiperidine [webbook.nist.gov]

- 10. 4-Hydroxypiperidine [webbook.nist.gov]

- 11. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]

- 12. Barbier reaction - Wikipedia [en.wikipedia.org]

- 13. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 14. researchtrends.net [researchtrends.net]

- 15. CAS RN 109384-19-2 | Fisher Scientific [fishersci.com]

- 16. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the 4-Hydroxypiperidine Scaffold

An In-Depth Technical Guide to 4-(Prop-2-en-1-yl)piperidin-4-ol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(Prop-2-en-1-yl)piperidin-4-ol, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not widely cataloged, indicating its status as a novel or research-specific chemical, its structural motifs suggest considerable potential as a scaffold in the design of new therapeutic agents. This document will detail its synthesis, physicochemical properties, analytical characterization, and explore its prospective pharmacological applications, particularly for researchers and professionals in the field of drug discovery.

The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity in molecular design, which is crucial for specific interactions with biological targets. The incorporation of a hydroxyl group at the 4-position, as seen in 4-(prop-2-en-1-yl)piperidin-4-ol, provides a key functional handle for further chemical modification and can significantly influence the molecule's pharmacokinetic properties, such as solubility and its ability to form hydrogen bonds.[2] The additional allyl group at the same position creates a tertiary alcohol, a structural feature found in a number of pharmacologically active compounds.

Physicochemical Properties

The predicted physicochemical properties of 4-(Prop-2-en-1-yl)piperidin-4-ol are summarized in the table below. These values are estimated based on the general characteristics of similar 4-substituted piperidin-4-ol derivatives.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₁₅NO | Provides the elemental composition. |

| Molecular Weight | 141.21 g/mol | Influences absorption and distribution. |

| Boiling Point | ~220-240 °C | Indicates thermal stability. |

| LogP | ~1.5 - 2.5 | Predicts lipophilicity and membrane permeability. |

| pKa (amine) | ~9.0 - 10.0 | Determines the ionization state at physiological pH. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |

Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol

The most direct and widely applicable method for the synthesis of 4-(prop-2-en-1-yl)piperidin-4-ol is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[3] This approach involves the nucleophilic addition of an allyl organometallic reagent to a suitable N-protected 4-piperidone precursor. The N-protecting group is crucial to prevent side reactions and can be selected based on the desired stability and subsequent deprotection conditions.[4] The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and its facile removal under acidic conditions.[2]

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol via the addition of allylmagnesium bromide to N-Boc-4-piperidone.

Materials:

-

N-Boc-4-piperidone

-

Allyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Preparation of Allylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in the anhydrous solvent.

-

Add a small amount of the allyl bromide solution to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Grignard Addition to N-Boc-4-piperidone:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared allylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol.

-

-

Deprotection (Optional):

-

To obtain the final product, 4-(prop-2-en-1-yl)piperidin-4-ol, the Boc protecting group can be removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol.

Analytical Characterization

The structural confirmation and purity assessment of 4-(prop-2-en-1-yl)piperidin-4-ol are critical for its use in further research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and the methylene protons adjacent to the double bond), the piperidine ring protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in the molecule, with distinct chemical shifts for the sp² carbons of the allyl group, the quaternary carbon at the 4-position of the piperidine ring, and the remaining sp³ carbons of the piperidine ring.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of piperidine derivatives.[6] A reversed-phase HPLC method with UV detection is generally suitable. For enhanced sensitivity and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[7]

Objective: To determine the purity of 4-(prop-2-en-1-yl)piperidin-4-ol by reversed-phase HPLC with UV detection.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from low to high organic content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample into a suitable vial.

-

Dissolve and dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Caption: Workflow for HPLC purity analysis.

Potential Pharmacological Applications

The 4-hydroxypiperidine scaffold is a key component in a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[2] The lipophilicity of the piperidine ring can facilitate crossing the blood-brain barrier, a critical requirement for CNS-active drugs.[8] The introduction of an allyl group can influence the compound's binding affinity and selectivity for various receptors and enzymes.

Derivatives of 4-hydroxypiperidine have been investigated for a variety of pharmacological activities, including:

-

Analgesic Activity: Many piperidine-based compounds have demonstrated potent analgesic effects.[9][10]

-

Antipsychotic and Antidepressant Effects: The piperidine nucleus is a common feature in drugs used to treat psychiatric disorders.[2]

-

Anticancer and Anti-HIV Activity: Piperidin-4-ones, the precursors to 4-hydroxypiperidines, have been explored as versatile intermediates for the synthesis of anticancer and antiviral agents.[11]

The specific structural features of 4-(prop-2-en-1-yl)piperidin-4-ol make it an attractive candidate for further investigation in these and other therapeutic areas. The allyl group, in particular, offers a site for further chemical modification through reactions such as oxidation, reduction, or addition, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conceptual Role in CNS Drug Discovery

Caption: Conceptual pathway for CNS activity.

Conclusion

4-(Prop-2-en-1-yl)piperidin-4-ol represents a promising, albeit under-characterized, chemical entity with significant potential in drug discovery. Its synthesis is readily achievable through established organometallic chemistry, and its structure can be unambiguously confirmed using standard analytical techniques. The presence of the 4-hydroxypiperidine core, combined with the versatile allyl substituent, makes it a valuable scaffold for the development of novel therapeutic agents, particularly for CNS disorders. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this and related piperidine derivatives.

References

-

ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. [Link]

- Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 353-357.

-

Wikipedia. (n.d.). Allylmagnesium bromide. [Link]

-

Defense Technical Information Center. (2005). Piperidine Synthesis. [Link]

-

Organic Syntheses. (n.d.). 6-Chloro-1-hexene. [Link]

-

Thieme. (n.d.). pounds.[1–3] Allylic Grignard reagents. [Link]

- MDPI. (2023).

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(4), 1469-1482.

- Korea Science. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research, 20(4), 353-357.

- Google Patents. (n.d.).

-

ResearchGate. (2013). Piperidin-4-one: The Potential Pharmacophore. [Link]

-

ChemRxiv. (2024). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

-

BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

- PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

-

ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

-

Alternative Therapies in Health and Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. [Link]

-

Journal of Pharmaceutical Research & Reports. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

-

AAPS PharmSciTech. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

- PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

- Google Patents. (n.d.).

-

Frontiers in Neuroscience. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. [Link]

-

Scientific Laboratory Supplies. (n.d.). 4-Hydroxypiperidine, 98%. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alternative-therapies.com [alternative-therapies.com]

- 8. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 4-allyl-4-hydroxypiperidine: A Technical Guide for Drug Development Professionals

The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to engage in key biological interactions. The introduction of an allyl group at the C4 position to create 4-allyl-4-hydroxypiperidine generates a versatile tertiary alcohol that serves as a valuable building block for the synthesis of more complex molecules, including potential analgesics and other CNS-active compounds.[1][2] This guide provides an in-depth examination of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.

Strategic Considerations for Synthesis

The synthesis of 4-allyl-4-hydroxypiperidine hinges on the nucleophilic addition of an allyl equivalent to a suitable 4-piperidone precursor. A critical consideration in this endeavor is the protection of the piperidine nitrogen. The secondary amine of an unprotected 4-piperidone is sufficiently nucleophilic and basic to interfere with the organometallic reagents typically used for allylation, leading to a mixture of undesired byproducts. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group in this context. It effectively masks the reactivity of the nitrogen atom and is stable under the basic conditions of the allylation reaction, yet can be readily removed under acidic conditions.[3]

Two principal organometallic reactions are favored for the synthesis of 4-allyl-4-hydroxypiperidine: the Grignard reaction and the Barbier reaction. The choice between these methods often depends on factors such as the desired reaction scale, the available laboratory equipment, and the desired level of control over the reaction conditions.

The Grignard Reaction Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This method involves the preparation of an allylmagnesium halide (Grignard reagent) which is then reacted with N-Boc-4-piperidone in a separate step.

Reaction Mechanism and Rationale

The synthesis begins with the oxidative addition of magnesium metal to an allyl halide, typically allyl bromide, in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) to form allylmagnesium bromide. This is followed by the nucleophilic addition of the allyl Grignard reagent to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The reaction is typically conducted at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone.[4] A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, N-Boc-4-allyl-4-hydroxypiperidine. The final step involves the deprotection of the Boc group under acidic conditions to afford 4-allyl-4-hydroxypiperidine.

Caption: Grignard reaction pathway for the synthesis of 4-allyl-4-hydroxypiperidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine via Grignard Reaction

-

Preparation of Allylmagnesium Bromide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Addition to N-Boc-4-piperidone:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared allylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

-

Stir the reaction mixture at -78 °C for 1-2 hours.[4]

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Step 2: Deprotection of N-Boc-4-allyl-4-hydroxypiperidine

-

Dissolve the purified N-Boc-4-allyl-4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or dichloromethane.

-

Add an excess of a strong acid, such as a saturated solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[5][6]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product will be the hydrochloride or trifluoroacetate salt of 4-allyl-4-hydroxypiperidine. If the free base is desired, the salt can be neutralized with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.

The Barbier Reaction Approach

The Barbier reaction offers a more convergent approach where the organometallic reagent is generated in situ in the presence of the electrophile.[7] This one-pot procedure can be more convenient for certain applications.

Reaction Mechanism and Rationale

In the Barbier reaction, a metal such as magnesium, zinc, indium, or tin is added to a mixture of the allyl halide and N-Boc-4-piperidone.[7] The metal reacts with the allyl halide on its surface to form a transient organometallic species, which immediately reacts with the adjacent piperidone. This method avoids the separate preparation and potential decomposition of the organometallic reagent. Zinc is a commonly used metal for Barbier reactions as it is relatively inexpensive and can be activated by various methods. The reaction is often carried out in solvents like THF or even in aqueous media, which can be a significant advantage in terms of green chemistry.[8]

Caption: A generalized workflow for the Barbier-type synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-allyl-4-hydroxypiperidine via Barbier Reaction

-

To a round-bottom flask containing a magnetic stir bar, add N-Boc-4-piperidone (1.0 equivalent), allyl bromide (1.5 equivalents), and activated zinc dust (2.0 equivalents) in a suitable solvent such as THF.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC. The reaction may be initiated by sonication or the addition of a catalytic amount of iodine.

-

Upon completion, cool the reaction mixture and quench by the addition of a saturated aqueous ammonium chloride solution.

-

Filter the mixture to remove any unreacted zinc.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection

Follow the same deprotection protocol as described for the Grignard reaction product.

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Reaction | Barbier Reaction |

| Procedure | Two-step (reagent preparation then addition) | One-pot (in situ reagent formation) |

| Control | Better control over reagent formation and stoichiometry | Less control over reagent formation |

| Convenience | Less convenient due to separate steps | More convenient, one-pot procedure |

| Reaction Conditions | Requires strictly anhydrous conditions and low temperatures | Can often be performed under milder conditions, sometimes in aqueous media |

| Reagent Stability | Grignard reagent can be titrated but may be unstable | Organometallic intermediate is transient |

| Side Reactions | Potential for Wurtz coupling and enolization[4] | Can also have side reactions depending on the metal and substrate |

| Scalability | Well-established for large-scale synthesis | Can be suitable for various scales |

Characterization of 4-allyl-4-hydroxypiperidine

The final product, 4-allyl-4-hydroxypiperidine, and its N-Boc protected precursor should be thoroughly characterized to confirm their identity and purity. The expected spectroscopic data, based on analogous structures, are as follows:

-

¹H NMR: The proton NMR spectrum of the N-Boc protected intermediate would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the allyl group protons (including a multiplet for the vinyl proton between 5.8-6.0 ppm and doublets for the terminal vinyl protons between 5.0-5.2 ppm), and the hydroxyl proton. Upon deprotection, the Boc signal will disappear, and there may be shifts in the piperidine ring proton signals.

-

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the Boc group (around 80 and 28 ppm), the piperidine ring carbons, the quaternary carbon bearing the hydroxyl and allyl groups (around 70 ppm), and the three carbons of the allyl group (with the internal vinyl carbon around 134 ppm and the terminal vinyl carbon around 118 ppm).

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹). For the N-Boc protected intermediate, a strong C=O stretch for the carbamate will be observed around 1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Conclusion

The synthesis of 4-allyl-4-hydroxypiperidine is readily achievable through well-established organometallic methodologies. The Grignard approach offers a high degree of control, while the Barbier reaction provides a more convergent and often more convenient alternative. The choice of the N-Boc protecting group is crucial for the success of both routes, ensuring selective functionalization at the C4 position. This technical guide provides researchers and drug development professionals with the necessary information to confidently synthesize and characterize this valuable building block for the discovery of new therapeutic agents.

References

-

Saeed, M., Saify, Z. S., Iqbal, Z., & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Korea Science. Retrieved from [Link]

-

Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

- Kugita, H., Inoue, H., Oine, T., & Hayashi, G. (1968). 3-Alkyl-3-phenylpiperidine Derivatives as Analgesics. II. Journal of Medicinal Chemistry, 11(5), 990-994.

-

Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. Retrieved from [Link]

-

Overman, L. E., & Sarkar, A. K. (2010). A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines. Organic & Biomolecular Chemistry, 8(23), 5345. Retrieved from [Link]

-

Chatterjee, A. (2018). Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. Research Trends. Retrieved from [Link]

-

Kumar, A., & Kaur, G. (2021). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. RSC Advances, 11(55), 34947–34971. Retrieved from [Link]

-

GlobalInfoDesk. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Stipec, S., & Gazivoda-Malkoc, T. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Allylic Grignard Reagents. Retrieved from [Link]

-

Cheraiet, Z., Ouarna, S., Jamel, Z., Berredjem, M., & Aouf, N.-E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1-Boc-4-hydroxypiperidine. SpectraBase. Retrieved from [Link]

-

Ferreira, M. J., & Petz, W. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. RSC Advances, 11(55), 34947-34971. Retrieved from [Link]

-

Ke, J., et al. (2014). Ultrasound-Induced CO2/H2O Emulsions as a Medium for Clean Product Formation and Separation: The Barbier Reaction as a Synthetic. Industrial & Engineering Chemistry Research, 53(15), 6293-6299. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). n-boc-4-hydroxypiperidine. Retrieved from [Link]

- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-27.

-

NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. mcours.net [mcours.net]

- 7. researchtrends.net [researchtrends.net]

- 8. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

A Prospective Analysis of the Biological Activity of 4-(Prop-2-en-1-yl)piperidin-4-ol: A Technical Guide for Drug Discovery Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] This has led to the development of piperidine-containing drugs across numerous therapeutic areas, including analgesia, oncology, and neurology.[2][4][5]

This technical guide focuses on the largely unexplored compound, 4-(Prop-2-en-1-yl)piperidin-4-ol , also known as 4-allyl-4-hydroxypiperidine. While the parent 4-hydroxypiperidine scaffold is a common intermediate in pharmaceutical synthesis, the specific combination of a C4-hydroxyl and a C4-allyl group presents a unique chemical entity with untapped potential.[6] The absence of extensive literature on this specific molecule necessitates a prospective analysis. This document serves as a roadmap for researchers and drug development professionals, outlining a proposed synthesis, a rationale for its potential biological activities based on structurally related compounds, and detailed experimental protocols for its comprehensive evaluation.

Section 1: Synthesis and Characterization

A plausible and efficient synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol can be envisioned starting from a protected 4-piperidone derivative. The key step involves a Grignard reaction to introduce the allyl group at the C4 position, followed by deprotection.

Proposed Synthetic Pathway

The synthesis can be approached via a two-step process starting from 1-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen, ensuring the Grignard reagent attacks the carbonyl group.

-

Step 1: Allylation of N-Boc-4-piperidone. 1-Boc-4-piperidone is reacted with allylmagnesium bromide in an appropriate anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., 0°C to room temperature). This reaction introduces the allyl group to the carbonyl carbon, which upon aqueous workup, yields tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

-

Step 2: Deprotection. The Boc group is removed under acidic conditions.[7] Treatment with a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or with trifluoroacetic acid (TFA) in dichloromethane (DCM) will efficiently cleave the Boc group to yield the final product, 4-(Prop-2-en-1-yl)piperidin-4-ol, typically as a hydrochloride salt.[7]

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Characterization

The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the allyl and piperidine protons and carbons and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To verify the presence of key functional groups, particularly the O-H and N-H stretches.

Section 2: Prospective Biological Activities & Mechanistic Rationale

Based on the pharmacology of related piperidine derivatives, 4-(Prop-2-en-1-yl)piperidin-4-ol is a candidate for screening in several therapeutic areas. The presence of the allyl group can influence lipophilicity and receptor binding, potentially leading to novel biological activities.[8]

Analgesic Potential

The 4-hydroxypiperidine scaffold is a key component of several potent analgesics.[6][9] Furthermore, N-allyl derivatives of piperidines have been shown to interact with opioid receptors.[6] This suggests that 4-(Prop-2-en-1-yl)piperidin-4-ol could exhibit analgesic properties, potentially through modulation of the opioid system.

Anticancer Potential

Piperidine derivatives are integral to numerous anticancer drugs.[4] They can induce apoptosis, modulate critical signaling pathways, or interact directly with DNA.[4] The cytotoxic potential of novel piperidine compounds is a primary area of investigation. Therefore, screening for cytotoxicity against a panel of human cancer cell lines is a logical first step.

Antimicrobial Potential

Heterocyclic compounds, including piperidines, are a rich source of antimicrobial agents.[10][11] The nitrogen atom in the piperidine ring can interact effectively with microbial enzymes.[12] The overall lipophilicity and structural arrangement of 4-(Prop-2-en-1-yl)piperidin-4-ol make it a candidate for evaluation against both bacterial and fungal pathogens.

Section 3: Proposed Experimental Workflows and Protocols

To systematically evaluate the biological potential of 4-(Prop-2-en-1-yl)piperidin-4-ol, a tiered screening approach is recommended. The following diagram outlines a general workflow.

General Biological Evaluation Workflow

Caption: A tiered approach for evaluating biological activity.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines, providing a measure of its cytotoxic potency.[13]

Pillar of Causality: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells, thus allowing for the quantification of cell death induced by the test compound.

Self-Validating System: The protocol includes positive (doxorubicin) and negative (vehicle) controls to ensure the assay is performing correctly and to provide a benchmark for the compound's activity.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

-

Compound Treatment: Prepare serial dilutions of 4-(Prop-2-en-1-yl)piperidin-4-ol in the appropriate cell culture medium. Replace the existing medium with fresh medium containing the various concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data Summary: Cytotoxicity

| Compound | Cell Line | IC50 (µM) |

| 4-(Prop-2-en-1-yl)piperidin-4-ol | MCF-7 (Breast) | To be determined |

| 4-(Prop-2-en-1-yl)piperidin-4-ol | HCT-116 (Colon) | To be determined |

| 4-(Prop-2-en-1-yl)piperidin-4-ol | A549 (Lung) | To be determined |

| Doxorubicin (Control) | MCF-7 (Breast) | ~0.5 µM |

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Pillar of Causality: By exposing a standardized inoculum of a microorganism to serial dilutions of the test compound, we can identify the concentration at which bacterial or fungal growth is inhibited. This provides a quantitative measure of the compound's antimicrobial potency.

Self-Validating System: The inclusion of a positive control (no compound) confirms the viability of the inoculum, while a negative control (no inoculum) ensures the sterility of the medium. A standard antibiotic (e.g., ampicillin, fluconazole) is used as a comparator.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).[14]

-

Compound Dilution: Perform a two-fold serial dilution of 4-(Prop-2-en-1-yl)piperidin-4-ol in a 96-well microtiter plate using the broth.

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[14]

Hypothetical Data Summary: Antimicrobial Activity

| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| 4-(Prop-2-en-1-yl)piperidin-4-ol | To be determined | To be determined | To be determined |

| Ampicillin (Control) | ~1-2 | ~4-8 | N/A |

| Fluconazole (Control) | N/A | N/A | ~0.5-4 |

Protocol 3: In Vivo Analgesic Activity (Tail-Flick Test)

This protocol assesses the central analgesic activity of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.[15]

Pillar of Causality: An increase in the time it takes for the animal to withdraw its tail from the heat source after drug administration indicates a reduction in pain perception, suggesting a centrally mediated analgesic effect.

Self-Validating System: A control group receiving only the vehicle is used to establish a baseline pain response. A standard analgesic like morphine provides a positive control to validate the experimental model. A cut-off time is used to prevent tissue damage, ensuring animal welfare and data integrity.

Methodology:

-

Animal Acclimatization: Allow male mice or rats to acclimatize to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Gently place each animal in a restrainer, leaving the tail exposed. Position the tail on the tail-flick apparatus and apply a radiant heat source. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set.[15]

-

Drug Administration: Administer 4-(Prop-2-en-1-yl)piperidin-4-ol, vehicle, or a standard drug (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).[16]

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Section 4: Potential Signaling Pathways

While the exact mechanism of action is unknown, cytotoxic piperidine derivatives often induce cell death through the intrinsic apoptotic pathway.

Hypothetical Apoptotic Pathway

Caption: Intrinsic apoptosis pathway potentially induced by a cytotoxic agent.

Conclusion and Future Directions

4-(Prop-2-en-1-yl)piperidin-4-ol represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. This guide provides a foundational framework for its synthesis and systematic biological evaluation. Based on the well-established pharmacology of the piperidine scaffold, promising avenues for investigation include its potential as an analgesic, anticancer, and antimicrobial agent.

The successful execution of the proposed experimental workflows will generate the initial data necessary to establish a biological profile for this compound. Positive results in any of the primary screens would warrant further investigation, including secondary screening, in vivo efficacy studies in relevant disease models, and detailed mechanism-of-action studies. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize the potency and selectivity of this new piperidine derivative, potentially leading to the development of a novel therapeutic candidate.

References

-

Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

-

MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

-

PMC. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

-

ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

-

Pak. J. Pharm. Sci. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]

-

SSRN. (2024). Design, Identification, and In Vitro Validation of Novel Piperidine Analogs as Potent Alpha-Amylase Inhibitors. [Link]

-

ManTech Publications. (2021). Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. [Link]

-

MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]

-

PubMed. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. [Link]

-

ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2025). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

-

RSC Publishing. (2016). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

-

KoreaScience. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. [Link]

-

INIS-IAEA. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. [Link]

-

PubMed. (2016). Analgesic Activity of Alkyl Piperidine Derivatives. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Pak. J. Pharm. Sci. (2016). Analgesic activity of alkyl piperidine derivatives. [Link]

-

ResearchGate. (2016). Analgesic activity of alkyl piperidine derivatives. [Link]

-

ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

MDPI. (2024). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. [Link]

-

Acta Pharmaceutica. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. [Link]

- Google Patents. (1957).

-

Frontiers in Chemistry. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

-

ResearchGate. (2025). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]

- Google Patents. (1974).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 10. pnrjournal.com [pnrjournal.com]

- 11. admin.mantechpublications.com [admin.mantechpublications.com]

- 12. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Allyl-4-hydroxypiperidine: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-allyl-4-hydroxypiperidine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, chemical properties, reactivity, and its burgeoning role as a key intermediate in the design and synthesis of novel therapeutics, particularly in the realm of analgesics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and clinically approved drugs.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates.[3] The 4-substituted piperidine scaffold, in particular, is a cornerstone in the development of centrally acting agents, most notably opioid analgesics like meperidine and fentanyl.[4][5] The nature of the substituent at the 4-position is a critical determinant of a compound's pharmacological activity.

4-Allyl-4-hydroxypiperidine introduces two key functional groups onto this privileged scaffold: a tertiary alcohol and a synthetically versatile allyl group. This unique combination opens up a myriad of possibilities for further chemical elaboration, making it an attractive starting material for the synthesis of diverse compound libraries with potential therapeutic applications.

Synthesis of 4-Allyl-4-hydroxypiperidine: A Step-by-Step Protocol

The most direct and efficient route to 4-allyl-4-hydroxypiperidine involves a two-step sequence: a Grignard reaction with an N-protected 4-piperidone followed by deprotection. The use of a nitrogen-protecting group, typically a tert-butyloxycarbonyl (Boc) group, is essential to prevent the acidic N-H proton from quenching the Grignard reagent.[6]

Synthesis of the N-Boc Protected Intermediate

The first stage of the synthesis focuses on the creation of the N-Boc protected precursor, tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

This protocol is adapted from established general procedures for Grignard reactions with N-Boc-4-piperidone.[6]

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

N-Boc-4-piperidone[7]

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent) [8][9]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Grignard Addition to N-Boc-4-piperidone [6]

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the freshly prepared allylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

Part C: Work-up and Purification [6]

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate as a colorless oil or a white solid.[10]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the decomposition of the Grignard reagent.

-

N-Boc Protection: The Boc group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.[11]

-

Low-Temperature Addition: The addition of the Grignard reagent at low temperatures (0°C) helps to control the exothermicity of the reaction and minimize the formation of side products.

Deprotection to Yield 4-Allyl-4-hydroxypiperidine

The final step is the removal of the Boc protecting group to afford the free base, 4-allyl-4-hydroxypiperidine.

Experimental Protocol: N-Boc Deprotection

Several methods can be employed for Boc deprotection.[12][13][14][15] A common and effective method utilizes trifluoroacetic acid (TFA).

Materials:

-

tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-allyl-4-hydroxypiperidine.